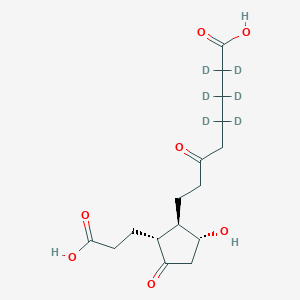

Tetranor-PGEM-d6

Beschreibung

Structure

3D Structure

Eigenschaften

IUPAC Name |

8-[(1R,2R,5R)-2-(2-carboxyethyl)-5-hydroxy-3-oxocyclopentyl]-2,2,3,3,4,4-hexadeuterio-6-oxooctanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H24O7/c17-10(3-1-2-4-15(20)21)5-6-11-12(7-8-16(22)23)14(19)9-13(11)18/h11-13,18H,1-9H2,(H,20,21)(H,22,23)/t11-,12-,13-/m1/s1/i1D2,2D2,4D2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZJAZCYLYLVCSNH-VFBFAAMGSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(C(C1=O)CCC(=O)O)CCC(=O)CCCCC(=O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])(CC(=O)CC[C@H]1[C@@H](CC(=O)[C@@H]1CCC(=O)O)O)C([2H])([2H])C([2H])([2H])C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H24O7 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

334.39 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Role of Tetranor-PGEM-d6 in Prostaglandin Analysis: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the function and application of Tetranor-PGEM-d6 in the quantitative analysis of prostaglandins, specifically focusing on its role as an internal standard in mass spectrometry-based methods. This document details the underlying principles, experimental protocols, and data interpretation, offering a valuable resource for professionals in biomedical research and drug development.

Introduction: The Significance of Prostaglandin Measurement

Prostaglandins are a group of physiologically active lipid compounds that play a crucial role in a wide array of biological processes, including inflammation, pain, fever, and blood pressure regulation.[1] The accurate quantification of prostaglandins and their metabolites in biological matrices is therefore essential for understanding disease pathogenesis and for the development of novel therapeutics. Prostaglandin E2 (PGE2) is a major cyclooxygenase (COX) product involved in these processes.[2] Its systemic production is often assessed by measuring its major urinary metabolite, 11α-hydroxy-9,15-dioxo-2,3,4,5-tetranor-prostane-1,20-dioic acid, commonly known as Tetranor-PGEM.[2][3]

Given the low concentrations and complex nature of biological samples, highly sensitive and specific analytical methods are required for the reliable quantification of Tetranor-PGEM. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as the gold standard for this purpose, offering superior accuracy and precision.[4] To correct for analytical variability during sample preparation and analysis, a suitable internal standard is indispensable.

The Core Function of Tetranor-PGEM-d6: An Ideal Internal Standard

Tetranor-PGEM-d6 is a deuterated form of Tetranor-PGEM, meaning that six hydrogen atoms in the molecule have been replaced with deuterium atoms. This isotopic labeling makes it an ideal internal standard for the quantification of endogenous Tetranor-PGEM by GC- or LC-MS.

The fundamental principle behind using an isotopically labeled internal standard is that it behaves chemically and physically almost identically to its non-labeled counterpart (the analyte) throughout the entire analytical procedure, including extraction, derivatization, and ionization. However, due to the mass difference imparted by the deuterium atoms, the internal standard can be distinguished from the analyte by the mass spectrometer.

By adding a known amount of Tetranor-PGEM-d6 to a sample at the beginning of the workflow, any loss of the analyte during sample processing will be accompanied by a proportional loss of the internal standard. The ratio of the analyte's signal to the internal standard's signal is then used for quantification, effectively canceling out variations in extraction efficiency and instrument response. This isotope-dilution mass spectrometry approach significantly improves the accuracy, precision, and robustness of the analytical method.

Experimental Protocols for Tetranor-PGEM Analysis

The following sections outline a typical experimental workflow for the quantification of urinary Tetranor-PGEM using Tetranor-PGEM-d6 as an internal standard.

Sample Preparation: Solid-Phase Extraction (SPE)

Due to the complexity of urine, a sample preparation step is crucial to remove interfering substances and enrich the analyte of interest. Solid-phase extraction (SPE) is a commonly employed technique for this purpose.

Detailed Methodology:

-

Sample Thawing and Centrifugation: Frozen urine samples are thawed and centrifuged to pellet any particulate matter.

-

Internal Standard Spiking: A known amount of Tetranor-PGEM-d6 solution is added to a specific volume of the urine supernatant.

-

Acidification: The sample is acidified, typically with formic acid, to ensure that the prostaglandins are in their protonated form, which enhances their retention on the SPE sorbent.

-

SPE Cartridge Conditioning: A C18 SPE cartridge is conditioned sequentially with methanol and water.

-

Sample Loading: The acidified urine sample is loaded onto the conditioned SPE cartridge.

-

Washing: The cartridge is washed with a low-organic-content solvent (e.g., 5% methanol in water) to remove salts and other polar impurities.

-

Elution: The analyte and internal standard are eluted from the cartridge with a high-organic-content solvent, such as methanol or acetonitrile.

-

Evaporation and Reconstitution: The eluate is evaporated to dryness under a stream of nitrogen and the residue is reconstituted in a solvent compatible with the LC-MS/MS system.

LC-MS/MS Analysis

The extracted and reconstituted sample is then injected into the LC-MS/MS system for separation and detection.

Detailed Methodology:

-

Chromatographic Separation: The analyte and internal standard are separated from other remaining matrix components on a reversed-phase C18 column using a gradient elution with a mobile phase typically consisting of water and acetonitrile or methanol, both containing a small amount of an acid like formic acid to improve peak shape.

-

Mass Spectrometric Detection: The eluent from the HPLC is directed to the mass spectrometer, which is typically a triple quadrupole instrument.

-

Ionization: Electrospray ionization (ESI) in negative ion mode is commonly used to generate ions of Tetranor-PGEM and Tetranor-PGEM-d6.

-

Multiple Reaction Monitoring (MRM): For highly selective and sensitive detection, the mass spectrometer is operated in MRM mode. This involves selecting the precursor ion of the analyte and internal standard in the first quadrupole, fragmenting them in the second quadrupole (collision cell), and monitoring specific product ions in the third quadrupole.

Data Presentation and Method Validation

The performance of the analytical method is assessed through a validation process, which generates quantitative data to ensure its reliability.

| Validation Parameter | Typical Performance Metrics | Reference |

| Linearity | R² > 0.99 | |

| Limit of Detection (LOD) | 0.015 ng/mL | |

| Limit of Quantification (LOQ) | 0.05 ng/mL | |

| Recovery | 95.3–103.8% | |

| Intra-day Precision (RSD) | < 10% | |

| Inter-day Precision (RSD) | < 10% |

Table 1: Summary of typical validation parameters for LC-MS/MS analysis of urinary prostaglandins using an internal standard.

Mandatory Visualizations

Prostaglandin E2 (PGE2) Synthesis Pathway

The following diagram illustrates the key steps in the biosynthesis of PGE2, the precursor to the urinary metabolite Tetranor-PGEM.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Liquid chromatography-tandem mass spectrometric quantification of the dehydration product of tetranor PGE-M, the major urinary metabolite of prostaglandin E(2) in human urine - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Metabolic Pathway of PGE2 to Tetranor-PGEM

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the metabolic conversion of Prostaglandin E2 (PGE2), a pivotal lipid mediator in inflammation and various physiological processes, to its major urinary metabolite, tetranor-PGEM (11α-hydroxy-9,15-dioxo-2,3,4,5-tetranor-prostane-1,20-dioic acid). Understanding this pathway is crucial for researchers and professionals in drug development, as the levels of tetranor-PGEM are widely used as a reliable index of systemic PGE2 production in vivo.[1] This guide details the enzymatic steps, presents quantitative data, outlines experimental protocols, and provides visualizations of the key pathways and workflows.

The Metabolic Pathway: From Bioactive Mediator to Urinary Metabolite

The metabolic inactivation of PGE2 is a multi-step enzymatic process primarily occurring in the lungs, kidneys, and liver. The pathway involves initial rapid enzymatic conversions followed by systemic degradation processes.

The primary enzymatic cascade involves two key enzymes:

-

15-Hydroxyprostaglandin Dehydrogenase (15-PGDH): This NAD+-dependent enzyme catalyzes the initial and rate-limiting step in PGE2 catabolism. It oxidizes the biologically active 15-hydroxyl group of PGE2 to a 15-keto group, forming the largely inactive 15-keto-PGE2.[2]

-

Prostaglandin Reductase 1 (PTGR1), also known as 15-Oxoprostaglandin 13-Reductase: This NADPH-dependent enzyme acts on 15-keto-PGE2, reducing the C13-C14 double bond to produce 13,14-dihydro-15-keto-PGE2.[3][4] This metabolite is more stable than PGE2 and is the primary circulating metabolite.[5]

Following these initial conversions, 13,14-dihydro-15-keto-PGE2 undergoes further systemic metabolism before excretion:

-

β-Oxidation: This process involves the sequential removal of two-carbon units from the carboxyl end of the fatty acid side chain. Two cycles of β-oxidation shorten the upper side chain by four carbons.

-

ω-Oxidation: This involves oxidation at the terminal methyl end of the lower side chain, typically followed by further oxidation to a dicarboxylic acid.

The culmination of these enzymatic modifications results in the formation of tetranor-PGEM, a water-soluble dicarboxylic acid that is efficiently excreted in the urine.

Quantitative Data

This section summarizes key quantitative parameters related to the enzymes and metabolites in the PGE2 to tetranor-PGEM pathway.

Table 1: Enzyme Kinetic Parameters

| Enzyme | Substrate | Km | Vmax | Source Organism | Reference |

| 15-PGDH | PGE2 | 1 µM | 450 nmol/min | Human Placenta | |

| PTGR1 | 15-keto-PGE2 | N/A | N/A | N/A |

Data for Vmax of 15-PGDH and kinetic parameters for PTGR1 with 15-keto-PGE2 were not available in the searched literature. 15-keto-PGE2 is noted to be the best substrate for PTGR1 with the highest kcat/Km value compared to other prostaglandins and leukotrienes.

Table 2: Metabolite Concentrations in Human Biological Fluids

| Metabolite | Fluid | Concentration Range | Condition | Reference(s) |

| PGE2 | Plasma | ~20 pg/mL | Healthy | |

| PGE2 | Urine | 178 ± 80 ng/day | Healthy Females | |

| 13,14-dihydro-15-keto-PGE2 | Plasma | 33 ± 10 pg/mL | Healthy | |

| tetranor-PGEM | Urine | 2.6 - 7.4 ng/mg creatinine | Healthy | |

| tetranor-PGEM | Urine | 9.9 ng/mg creatinine (median) | Healthy (Never Smokers) | |

| tetranor-PGEM | Urine | 15.7 ng/mg creatinine (median) | Healthy (Smokers) |

Experimental Protocols

This section provides detailed methodologies for key experiments used to study the PGE2 to tetranor-PGEM metabolic pathway.

15-PGDH Activity Assay (Fluorometric)

This assay measures the activity of 15-PGDH by detecting the production of NADH, which reduces a fluorometric probe.

Materials:

-

15-PGDH Assay Buffer

-

PGE2 Substrate

-

NAD+ Solution

-

Fluorometric Probe

-

NADH Standard

-

96-well black microplate

-

Fluorometric plate reader (Ex/Em = 535/587 nm)

Procedure:

-

Sample Preparation:

-

Homogenize tissue or lyse cells in ice-cold 15-PGDH Assay Buffer.

-

Centrifuge to pellet debris and collect the supernatant.

-

Determine protein concentration of the lysate.

-

-

NADH Standard Curve:

-

Prepare a series of NADH standards in 15-PGDH Assay Buffer.

-

-

Reaction Setup:

-

Add samples, positive controls, and NADH standards to the wells of a 96-well plate.

-

Prepare a Reaction Mix containing 15-PGDH Assay Buffer, PGE2 Substrate, NAD+ Solution, and the Fluorometric Probe.

-

Initiate the reaction by adding the Reaction Mix to each well.

-

-

Measurement:

-

Incubate the plate at room temperature, protected from light.

-

Measure the fluorescence at Ex/Em = 535/587 nm. The increase in fluorescence is proportional to the 15-PGDH activity.

-

-

Calculation:

-

Subtract the background reading from all measurements.

-

Plot the NADH standard curve and determine the concentration of NADH produced in the sample wells.

-

Calculate the 15-PGDH activity based on the amount of NADH generated per unit time per amount of protein.

-

Quantification of Urinary Tetranor-PGEM by LC-MS/MS

This method allows for the sensitive and specific quantification of tetranor-PGEM in urine samples.

Materials:

-

Urine samples

-

Internal standard (e.g., deuterated tetranor-PGEM)

-

Solid-phase extraction (SPE) cartridges (e.g., C18)

-

LC-MS/MS system with an electrospray ionization (ESI) source

-

Solvents for liquid chromatography (e.g., water with formic acid, acetonitrile with formic acid)

Procedure:

-

Sample Preparation:

-

Thaw urine samples on ice.

-

Add the internal standard to each urine sample.

-

Perform solid-phase extraction (SPE) to concentrate the analyte and remove interfering substances.

-

Condition the SPE cartridge with methanol and then water.

-

Load the urine sample.

-

Wash the cartridge with a weak organic solvent to remove impurities.

-

Elute tetranor-PGEM and the internal standard with a stronger organic solvent (e.g., methanol or acetonitrile).

-

-

Evaporate the eluate to dryness under a stream of nitrogen.

-

Reconstitute the residue in the initial mobile phase for LC-MS/MS analysis.

-

-

LC-MS/MS Analysis:

-

Inject the reconstituted sample into the LC-MS/MS system.

-

Separate tetranor-PGEM from other components using a reverse-phase C18 column with a gradient of water and acetonitrile containing formic acid.

-

Detect and quantify tetranor-PGEM and the internal standard using multiple reaction monitoring (MRM) in negative ion mode.

-

-

Data Analysis:

-

Generate a standard curve by plotting the peak area ratio of the analyte to the internal standard against the concentration of the standards.

-

Determine the concentration of tetranor-PGEM in the urine samples from the standard curve.

-

Normalize the tetranor-PGEM concentration to the urinary creatinine concentration to account for variations in urine dilution.

-

Western Blot for 15-PGDH and PTGR1

This technique is used to detect and quantify the protein expression levels of 15-PGDH and PTGR1 in cell or tissue lysates.

Materials:

-

Cell or tissue lysates

-

SDS-PAGE gels

-

Transfer buffer

-

PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies specific for 15-PGDH and PTGR1

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Protein Quantification:

-

Determine the protein concentration of each lysate using a BCA or Bradford assay.

-

-

SDS-PAGE:

-

Mix equal amounts of protein from each sample with Laemmli sample buffer and heat to denature.

-

Load the samples onto an SDS-PAGE gel and separate the proteins by electrophoresis.

-

-

Protein Transfer:

-

Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.

-

-

Immunoblotting:

-

Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

-

Incubate the membrane with the primary antibody (anti-15-PGDH or anti-PTGR1) overnight at 4°C with gentle agitation.

-

Wash the membrane three times with TBST (Tris-buffered saline with Tween 20).

-

Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again three times with TBST.

-

-

Detection:

-

Incubate the membrane with a chemiluminescent substrate.

-

Capture the signal using an imaging system. The intensity of the bands corresponds to the amount of the target protein.

-

Mandatory Visualizations

This section provides the required diagrams generated using Graphviz (DOT language).

Biological Significance of Tetranor-PGEM

Tetranor-PGEM is generally considered a biologically inactive end-metabolite of PGE2. Its significance lies in its utility as a stable and reliable biomarker for systemic PGE2 production. Due to the short half-life of PGE2 in circulation, direct measurement is often challenging and may not accurately reflect its overall synthesis. In contrast, tetranor-PGEM is stable and excreted in the urine, providing an integrated measure of PGE2 production over time. Elevated levels of urinary tetranor-PGEM have been associated with various physiological and pathological conditions, including inflammation, cancer, and diabetic nephropathy, making it a valuable tool for clinical and research applications.

This technical guide provides a foundational understanding of the metabolic pathway of PGE2 to tetranor-PGEM. For professionals in drug development, targeting the enzymes in this pathway, such as 15-PGDH, may offer therapeutic strategies to modulate PGE2 levels in various diseases. The experimental protocols and quantitative data presented herein serve as a valuable resource for designing and interpreting studies focused on this critical metabolic pathway.

References

- 1. Synthesis of tetranor-PGE1: a urinary metabolite of prostaglandins E1 and E2 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | Prostaglandin Reductase 1 as a Potential Therapeutic Target for Cancer Therapy [frontiersin.org]

- 3. Reactome | 15k-PGE2/F2a is reduced to dhk-PGE2/F2a by PTGR1 [reactome.org]

- 4. LIPID MAPS [lipidmaps.org]

- 5. Prostanoid Metabolites as Biomarkers in Human Disease - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Tetranor-PGEM-d6: Chemical Properties and Synthesis

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and analytical applications of Tetranor-PGEM-d6, a deuterated internal standard crucial for the accurate quantification of Tetranor-PGEM, the major urinary metabolite of Prostaglandin E2 (PGE2). This document is intended for researchers, scientists, and professionals in drug development and clinical diagnostics who are engaged in eicosanoid research and biomarker analysis.

Chemical and Physical Properties

Tetranor-PGEM-d6, also known as tetranor-Prostaglandin E Metabolite-d6, is a stable isotope-labeled form of Tetranor-PGEM.[1][2] The incorporation of six deuterium atoms provides a distinct mass shift, enabling its use as an ideal internal standard in mass spectrometry-based analytical methods.[3]

Table 1: Chemical and Physical Properties of Tetranor-PGEM-d6

| Property | Value | Source |

| Chemical Name | (1R,2R,5R)-2-(2-carboxyethyl)-5-hydroxy-ε,3-dioxo-cyclopentaneoctanoic-α,α,β,β,γ,γ-d6 acid | [1][2] |

| Synonyms | tetranor-Prostaglandin E Metabolite-d6 | |

| CAS Number | 1240398-16-6 | |

| Molecular Formula | C₁₆H₁₈D₆O₇ | |

| Molecular Weight | 334.4 g/mol | |

| Purity | ≥99% deuterated forms (d₁-d₆) | |

| Formulation | A solution in methyl acetate | |

| Solubility | DMF: 50 mg/ml, DMSO: 50 mg/ml, PBS (pH 7.2): 1 mg/ml | |

| Storage | Store at -20°C | Cayman Chemical |

Biological Significance and Metabolic Pathway

Tetranor-PGEM is the major urinary metabolite of PGE2, a key mediator of inflammation, pain, and fever. The quantification of urinary Tetranor-PGEM serves as a reliable biomarker for systemic PGE2 production, which is often elevated in various pathological conditions, including cancer and inflammatory diseases.

The metabolic conversion of PGE2 to Tetranor-PGEM involves a series of enzymatic reactions. This pathway is critical for the biological inactivation and excretion of PGE2.

References

The Gold Standard: A Technical Guide to Deuterium-Labeled Internal Standards in Mass Spectrometry

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern analytical chemistry, particularly within pharmaceutical and biomedical research, the precise and accurate quantification of molecules is paramount. Mass spectrometry, coupled with liquid chromatography (LC-MS), stands as a powerful tool for this purpose. However, its accuracy is susceptible to various factors including sample loss during preparation, instrument variability, and matrix effects. The use of a stable isotope-labeled internal standard (SIL-IS) is the cornerstone of robust and reliable quantitative analysis, and among these, deuterium-labeled compounds have carved out a significant and enduring role.[1][2]

This technical guide provides a comprehensive overview of the principles, applications, and advantages of using deuterium-labeled internal standards to ensure data integrity in mass spectrometry-based quantification.

The Core Principle: Isotope Dilution Mass Spectrometry

The utility of deuterium-labeled internal standards is rooted in the principle of isotope dilution mass spectrometry (IDMS). In this method, a known quantity of an isotopically labeled version of the analyte is added to every sample, calibrator, and quality control at the earliest stage of the sample preparation process.[2] This "spiked" standard, being chemically and physically almost identical to the analyte, experiences the same variations throughout the analytical workflow—from extraction and potential degradation to chromatographic separation and ionization.[2]

Quantification is not based on the absolute signal of the analyte, but on the ratio of the mass spectrometric signal of the native analyte to that of the known amount of the added internal standard.[1] This ratiometric measurement provides a level of accuracy and precision that is often unattainable with external calibration methods alone, as it effectively normalizes for a wide range of analytical variables.

Key Advantages of Deuterium-Labeled Internal Standards

Deuterium (²H or D), a stable, non-radioactive isotope of hydrogen, offers several key advantages when incorporated into internal standards.

-

Near-Identical Physicochemical Properties : Deuterium-labeled standards have nearly identical chemical and physical properties to their unlabeled counterparts. This ensures they behave similarly during sample extraction and chromatography.

-

Co-elution for Matrix Effect Compensation : Ideally, the deuterated standard co-elutes perfectly with the analyte in the chromatographic system. This is a critical advantage because co-eluting matrix components (e.g., salts, lipids, proteins) can suppress or enhance the ionization of the analyte. By co-eluting, the deuterated standard experiences the same matrix effects as the analyte, allowing for accurate correction through the signal ratio.

-

Correction for Sample Preparation Variability : Any loss of analyte during complex sample preparation steps, such as liquid-liquid extraction or solid-phase extraction, will be mirrored by a proportional loss of the internal standard. The constant analyte-to-IS ratio corrects for this variability.

-

Cost-Effectiveness and Availability : The synthesis of deuterium-labeled compounds is often more straightforward and less expensive compared to labeling with heavier isotopes like Carbon-13 (¹³C) or Nitrogen-15 (¹⁵N). Deuterated starting materials and reagents are also more readily available.

-

High Isotopic Purity : Deuterium labeling can often be achieved with high levels of isotopic enrichment (ideally ≥98%), which is critical to prevent signal interference from the standard at the mass of the analyte.

Quantitative Performance: Deuterated IS vs. Structural Analogs

The theoretical advantages of deuterated standards are consistently demonstrated in experimental data, showcasing significant improvements in precision and accuracy over older methods that use structural analogs as internal standards.

| Performance Metric | Deuterated Internal Standard (Sirolimus-d3) | Structural Analog IS (Desmethoxyrapamycin) | Rationale & Implication |

| Inter-patient Imprecision (CV) | 2.7% - 5.7% | 7.6% - 9.7% | The lower coefficient of variation (CV) for the deuterated IS highlights its superior ability to correct for matrix differences between individual patient samples, leading to more robust and reproducible results. |

| Accuracy | Mean bias closer to 100% | Higher deviation from 100% | The use of a deuterated standard results in a statistically significant improvement in accuracy, ensuring that the measured concentrations are closer to the true values. |

Key Considerations and Limitations

While deuterium-labeled standards are the gold standard, researchers must be aware of potential challenges to ensure successful implementation.

-

Isotopic Stability (Label Placement) : Deuterium atoms must be placed on stable positions within the molecule. Labels on exchangeable sites (e.g., -OH, -NH, -SH groups) can be lost via hydrogen-deuterium exchange with the solvent, compromising the analysis.

-

Chromatographic Isotope Effect : The substitution of hydrogen with the heavier deuterium isotope can sometimes lead to a slight difference in chromatographic retention time, causing the deuterated standard to elute slightly earlier than the analyte. If this separation is significant and occurs in a region of changing matrix effects, it can lead to differential ion suppression and undermine the correction.

-

Cross-Contribution : It is crucial to ensure that the mass difference (ideally ≥ 3 amu) is sufficient to prevent signal contribution from the analyte's isotopic cluster to the mass channel of the deuterated standard, and vice versa.

Experimental Protocol: A Generalized Guide

The following provides a detailed methodology for a typical quantitative LC-MS/MS analysis using a deuterium-labeled internal standard for a small molecule in a biological matrix like plasma.

Preparation of Stock and Working Solutions

-

Analyte and Deuterated Standard Stock Solutions (1 mg/mL) : Accurately weigh ~1 mg of the analyte and the deuterated internal standard. Dissolve each in a suitable organic solvent (e.g., methanol, acetonitrile) to a final volume of 1 mL.

-

Working Standard Solutions : Prepare a series of working standard solutions by serially diluting the analyte stock solution. These will be used to construct the calibration curve.

-

Internal Standard (IS) Spiking Solution : Prepare a working solution of the deuterated internal standard at a concentration that yields a robust and stable signal in the mass spectrometer. This concentration must be kept consistent across all samples, calibrators, and quality controls.

Sample Preparation (Protein Precipitation)

-

Aliquoting : To 100 µL of each sample (calibrator, quality control, or unknown) in a microcentrifuge tube, add 10 µL of the IS Spiking Solution.

-

Vortexing : Vortex each tube briefly to mix.

-

Precipitation : Add 300 µL of cold acetonitrile to each tube to precipitate proteins.

-

Vortexing : Vortex each tube vigorously for at least 30 seconds to ensure complete protein precipitation.

-

Centrifugation : Centrifuge the samples at high speed (e.g., 14,000 rpm) for 10 minutes at 4°C to pellet the precipitated proteins.

-

Supernatant Transfer : Carefully transfer the supernatant to a clean autosampler vial for LC-MS/MS analysis.

LC-MS/MS Analysis

-

Liquid Chromatography (LC) :

-

Column : A suitable reverse-phase C18 column.

-

Mobile Phase : Gradient elution using water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).

-

Flow Rate : 0.4 mL/min.

-

Injection Volume : 5 µL.

-

-

Tandem Mass Spectrometry (MS/MS) :

-

Ionization Mode : Electrospray Ionization (ESI), positive or negative mode, optimized for the analyte.

-

Detection Mode : Multiple Reaction Monitoring (MRM).

-

Transitions : At least one specific precursor-to-product ion transition should be optimized for both the analyte and the deuterated internal standard.

-

Data Analysis

-

Quantification : Construct a calibration curve by plotting the peak area ratio (Analyte Area / IS Area) against the known concentration of the calibrators. The concentration of the unknown samples is then determined from this curve using their measured peak area ratios.

Visualizing the Workflow and Logic

To better illustrate the concepts discussed, the following diagrams were created using the DOT language.

Caption: A generalized experimental workflow for quantitative analysis using a deuterium-labeled internal standard.

Caption: Logical diagram of how a deuterated IS corrects for multiple sources of analytical error.

Conclusion

The use of deuterium-labeled internal standards in mass spectrometry represents a cornerstone of high-quality quantitative analysis. By effectively compensating for a wide range of analytical variabilities—most notably matrix effects—they enable researchers, scientists, and drug development professionals to generate data of the highest accuracy, precision, and reliability. While their implementation requires careful method development and validation to account for potential isotope effects and label stability, the benefits in terms of data integrity and confidence in analytical results are unparalleled. For regulated bioanalysis and the development of reference methods, the investment in stable isotope-labeled standards is not just a best practice, but a fundamental requirement for success.

References

The Biological Significance of Measuring Urinary Tetranor-PGEM Levels: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth exploration of the biological significance of measuring urinary 11α-hydroxy-9,15-dioxo-2,3,4,5-tetranor-prostane-1,20-dioic acid (tetranor-PGEM), the major urinary metabolite of prostaglandin E2 (PGE2). As a stable and reliable surrogate marker for systemic PGE2 production, urinary tetranor-PGEM has emerged as a critical non-invasive biomarker in a multitude of physiological and pathological processes. This document details its biochemical origins, its role in inflammation, cancer, and other diseases, and provides comprehensive experimental protocols for its quantification.

Introduction: Prostaglandin E2 and the Rationale for Measuring Tetranor-PGEM

Prostaglandin E2 (PGE2) is a principal prostanoid, a class of lipid mediators derived from arachidonic acid through the cyclooxygenase (COX) pathway.[1] PGE2 is a pleiotropic signaling molecule involved in a vast array of physiological processes, including inflammation, fever, pain, blood pressure regulation, and tissue repair.[2][3] However, due to its rapid metabolism and chemical instability, direct measurement of PGE2 in biological fluids is not a reliable indicator of its systemic production.[4]

PGE2 is rapidly converted in the body to its major, stable urinary metabolite, tetranor-PGEM.[2] The measurement of urinary tetranor-PGEM provides a time-integrated and accurate assessment of systemic PGE2 biosynthesis, making it an invaluable tool for both clinical and pre-clinical research.

Biochemical Pathway: From PGE2 to Tetranor-PGEM

The metabolic conversion of PGE2 to tetranor-PGEM involves a series of enzymatic reactions. The initial and rate-limiting step is the oxidation of the 15-hydroxyl group by 15-hydroxyprostaglandin dehydrogenase (15-PGDH), followed by the reduction of the C13-C14 double bond by 15-oxoprostaglandin Δ13-reductase. Subsequent β- and ω-oxidation steps lead to the formation of the tetranor structure, which is then excreted in the urine.

Figure 1: Metabolic pathway of PGE2 to Tetranor-PGEM.

Biological Significance and Clinical Applications

Elevated levels of urinary tetranor-PGEM are indicative of increased systemic PGE2 production, which is a hallmark of numerous pathological conditions, particularly those with an inflammatory component.

Inflammation

PGE2 is a potent mediator of inflammation. It contributes to the classic signs of inflammation by increasing vascular permeability and blood flow, and by sensitizing nociceptors to painful stimuli. Consequently, urinary tetranor-PGEM is a valuable biomarker for assessing the inflammatory status in various diseases. For instance, significantly higher urinary levels of tetranor-PGEM have been observed in patients with Chronic Obstructive Pulmonary Disease (COPD) compared to healthy non-smokers. It has also been proposed as a non-invasive biomarker for inflammation in infants with viral-induced fever.

Cancer

Chronic inflammation is a well-established risk factor for cancer development, and the COX-2/PGE2 pathway plays a pivotal role in this process. Increased PGE2 levels promote tumor growth, angiogenesis, and metastasis. Urinary tetranor-PGEM has been investigated as a promising biomarker for several types of cancer.

-

Colorectal Cancer: Elevated urinary tetranor-PGEM levels have been associated with an increased risk of advanced colorectal neoplasia.

-

Breast Cancer: Increased levels of urinary PGE-M have been linked to obesity, aging, and the presence of lung metastases in breast cancer patients.

-

Other Cancers: Urinary tetranor-PGEM has also been implicated as a potential biomarker in ovarian cancer and prostate cancer.

Diabetic Nephropathy

Recent studies have identified urinary tetranor-PGEM as a novel biomarker for diabetic nephropathy. Levels of tetranor-PGEM were found to be significantly higher in subjects with stage 1 nephropathy compared to healthy individuals and increased with the progression of the disease. This suggests that PGE2-mediated inflammation contributes to the pathogenesis of diabetic kidney disease.

Other Conditions

Elevated urinary tetranor-PGEM levels have also been associated with:

-

Obesity: Particularly abdominal obesity.

-

Smoking: Smokers exhibit higher levels of urinary tetranor-PGEM.

-

Cystic Fibrosis: Increased PGE2 production is observed in patients with cystic fibrosis.

Quantitative Data Summary

The following tables summarize representative quantitative data for urinary tetranor-PGEM levels in various populations. It is important to note that values can vary depending on the analytical method, population characteristics, and normalization methods (e.g., per mg creatinine).

| Population | Urinary Tetranor-PGEM Level (ng/mg creatinine) | Reference |

| Healthy Humans | 2.6 - 7.4 | |

| Obese Subjects | Moderately increased | |

| COPD Patients | Significantly higher than healthy non-smokers |

| Condition | Reportable Assay Range (ng/mL) | Reference |

| General Inflammatory Biomarker Assessment | 0.5 - 100 |

Experimental Protocols for Measuring Urinary Tetranor-PGEM

The accurate quantification of urinary tetranor-PGEM is crucial for its utility as a biomarker. The gold-standard method is liquid chromatography-tandem mass spectrometry (LC-MS/MS) with stable isotope dilution.

Sample Collection and Storage

-

Urine Collection: Spot urine samples are typically sufficient. First-morning voids are often preferred due to their higher concentration.

-

Storage: Urine samples should be immediately cooled to 4°C after collection and then frozen at -80°C as soon as possible to prevent degradation of tetranor-PGEM. Tetranor-PGEM is not stable at room temperature for extended periods. Repeated freeze-thaw cycles should be avoided.

Sample Preparation: Solid-Phase Extraction (SPE)

A solid-phase extraction (SPE) step is necessary to clean up the urine sample and concentrate the analyte.

-

Thaw frozen urine samples on ice.

-

Centrifuge the samples to remove any particulate matter.

-

Add an internal standard (e.g., deuterated tetranor-PGEM) to each sample.

-

Condition a C18 SPE cartridge with methanol followed by water.

-

Load the urine sample onto the conditioned SPE cartridge.

-

Wash the cartridge with a low-percentage organic solvent to remove interfering substances.

-

Elute the tetranor-PGEM with a higher concentration of organic solvent (e.g., methanol or acetonitrile).

-

Evaporate the eluate to dryness under a stream of nitrogen.

-

Reconstitute the residue in the mobile phase for LC-MS/MS analysis.

LC-MS/MS Analysis

-

Chromatography: Reversed-phase liquid chromatography is used to separate tetranor-PGEM from other components in the sample extract. A C18 column is typically employed with a gradient elution of water and an organic solvent (e.g., acetonitrile or methanol), both containing a small amount of acid (e.g., formic acid) to improve peak shape.

-

Mass Spectrometry: A tandem mass spectrometer operating in negative ion mode with multiple reaction monitoring (MRM) is used for detection and quantification. Specific precursor-to-product ion transitions for both the native tetranor-PGEM and the deuterated internal standard are monitored.

Figure 2: Experimental workflow for urinary tetranor-PGEM measurement.

Data Analysis and Normalization

The concentration of tetranor-PGEM in the urine sample is calculated by comparing the peak area ratio of the native analyte to the internal standard against a calibration curve. To account for variations in urine dilution, the results are typically normalized to the urinary creatinine concentration and expressed as ng of tetranor-PGEM per mg of creatinine.

Conclusion

The measurement of urinary tetranor-PGEM offers a powerful, non-invasive window into systemic PGE2 production. Its role as a biomarker for inflammation, cancer, and other diseases is well-established and continues to be an active area of research. For scientists and clinicians in drug development, monitoring urinary tetranor-PGEM levels can provide valuable insights into disease mechanisms and the pharmacodynamic effects of anti-inflammatory and anti-cancer therapies. The standardized and robust analytical methods available for its quantification further solidify its position as a key biomarker in modern biomedical research.

References

- 1. Elevated Prostaglandin E2 Synthesis Is Associated with Clinical and Radiological Disease Severity in Cystic Fibrosis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Prostanoid Metabolites as Biomarkers in Human Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Inflammation in gastric cancer: Interplay of the COX-2/prostaglandin E2 and Toll-like receptor/MyD88 pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Synthesis of tetranor-PGE1: a urinary metabolite of prostaglandins E1 and E2 - PMC [pmc.ncbi.nlm.nih.gov]

The Application of Tetranor-PGEM-d6 in Preclinical Research: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the applications of Tetranor-prostaglandin E metabolite-d6 (Tetranor-PGEM-d6) in preclinical research models. Primarily utilized as a high-fidelity internal standard, Tetranor-PGEM-d6 is crucial for the accurate quantification of its endogenous, unlabeled counterpart, Tetranor-PGEM, a key biomarker for monitoring prostaglandin E2 (PGE2) biosynthesis and its role in various pathological states, including inflammation and cancer.

Core Application: An Internal Standard for Accurate Biomarker Quantification

In preclinical research, the precise measurement of biomarkers is paramount for understanding disease mechanisms and evaluating the efficacy of novel therapeutics. Tetranor-PGEM-d6, a deuterated isotopologue of Tetranor-PGEM, serves as an ideal internal standard for liquid chromatography-mass spectrometry (LC-MS/MS) analysis. Its chemical and physical properties are nearly identical to the endogenous analyte, ensuring that it behaves similarly during sample extraction, chromatographic separation, and ionization. This co-elution allows for the correction of any sample loss during processing and variations in instrument response, leading to highly accurate and reproducible quantification of Tetranor-PGEM.

While direct administration of Tetranor-PGEM-d6 to study its own metabolic fate or signaling effects in preclinical models is not a documented primary application, its role in enabling precise biomarker measurement is indispensable for studies investigating the PGE2 pathway.

Preclinical Model Case Study: Colitis-Associated Colorectal Cancer in Mice

A significant application of measuring Tetranor-PGEM is in preclinical models of inflammation-driven cancers. In a murine model of colitis-associated colorectal cancer (CAC), urinary levels of Tetranor-PGEM were quantified to assess the involvement of the cyclooxygenase (COX)-mediated prostaglandin pathway in disease progression.

Experimental Protocol: AOM/DSS-Induced Colitis-Associated Cancer Model

This protocol outlines the induction of CAC in mice and the subsequent analysis of urinary Tetranor-PGEM.

1. Animal Model:

-

Male C57BL/6 mice, 6-8 weeks old.

-

Mice are housed in a controlled environment with a 12-hour light/dark cycle and ad libitum access to food and water.

2. Induction of Colitis-Associated Cancer:

-

Day 0: A single intraperitoneal (i.p.) injection of azoxymethane (AOM) (10 mg/kg body weight). AOM is a pro-carcinogen that is metabolized in the liver to a reactive electrophile that alkylates DNA, leading to mutations.

-

Day 7, 14, 21: Administration of 2.5% (w/v) dextran sulfate sodium (DSS) in the drinking water for 7 days, followed by 14 days of regular drinking water. DSS is a chemical colitogen that induces an inflammatory response in the colon. This cycle is repeated three times.

3. Urine Sample Collection:

-

At designated time points (e.g., during the acute colitis phase and during the carcinogenesis phase), individual mice are placed in metabolic cages for urine collection over a 24-hour period.

-

Urine samples are collected on ice, centrifuged to remove debris, and stored at -80°C until analysis.

4. Sample Preparation for LC-MS/MS Analysis:

-

Urine samples are thawed on ice.

-

An aliquot of urine (e.g., 100 µL) is spiked with a known concentration of Tetranor-PGEM-d6 (e.g., 1 ng/mL) to serve as the internal standard.

-

The sample is acidified (e.g., with formic acid) to a pH of ~3.

-

Solid-phase extraction (SPE) is performed using a C18 cartridge to extract the prostaglandins. The cartridge is first conditioned with methanol and then with acidified water. The sample is loaded, washed with acidified water, and the analytes are eluted with an organic solvent (e.g., ethyl acetate or methanol).

-

The eluate is evaporated to dryness under a stream of nitrogen and the residue is reconstituted in a suitable solvent for LC-MS/MS analysis.

5. LC-MS/MS Quantification of Tetranor-PGEM:

-

A reverse-phase C18 column is typically used for chromatographic separation.

-

The mobile phase consists of a gradient of water with 0.1% formic acid and acetonitrile with 0.1% formic acid.

-

The mass spectrometer is operated in negative ion mode using multiple reaction monitoring (MRM) to detect the specific precursor-to-product ion transitions for both Tetranor-PGEM and Tetranor-PGEM-d6.

-

The concentration of Tetranor-PGEM in the urine sample is calculated by comparing the peak area ratio of the endogenous analyte to the internal standard against a standard curve.

-

Urinary creatinine levels are also measured to normalize the Tetranor-PGEM concentrations, accounting for variations in urine dilution.

Quantitative Data from the Colitis-Associated Cancer Model

The following table summarizes the urinary concentrations of Tetranor-PGEM in a murine model of colitis-associated colorectal cancer.[1]

| Experimental Group | Time Point | Urinary Tetranor-PGEM (ng/mg creatinine) |

| Control | - | ~5 |

| AOM/DSS-Treated | Acute Colitis (Day 1-2) | ~25 |

| AOM/DSS-Treated | Carcinogenesis (Day 47, 60) | ~15 |

Note: The values are approximate and for illustrative purposes based on the described study.[1]

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes and experimental procedures is crucial for understanding the role of the PGE2 pathway and the application of Tetranor-PGEM-d6.

Caption: Prostaglandin E2 signaling pathway in cancer.

Caption: Experimental workflow for Tetranor-PGEM analysis.

Conclusion

Tetranor-PGEM-d6 is an essential tool for preclinical researchers studying the role of PGE2 in health and disease. Its application as an internal standard enables the robust and accurate quantification of Tetranor-PGEM, providing reliable data for assessing disease progression, inflammation, and the efficacy of therapeutic interventions targeting the prostaglandin pathway. The methodologies and data presented in this guide, particularly from the colitis-associated cancer model, highlight the practical application and importance of Tetranor-PGEM-d6 in advancing our understanding of complex disease states.

References

The Dual Edged Sword: An In-depth Technical Guide to Prostaglandin Metabolites in Cancer Progression

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive exploration of the multifaceted roles of prostaglandin metabolites in the intricate landscape of cancer progression. Prostaglandins, a class of lipid autacoids derived from arachidonic acid, are potent signaling molecules that have been extensively implicated in both the promotion and, in some cases, the suppression of tumorigenesis. This document delves into the core signaling pathways, presents quantitative data on metabolite levels in various cancers, and provides detailed experimental protocols for their analysis, serving as a critical resource for researchers and drug development professionals in oncology.

The Prostaglandin Biosynthesis Pathway: A Fount of Bioactive Metabolites

The synthesis of prostaglandins is initiated by the release of arachidonic acid from the cell membrane by phospholipase A2. The cyclooxygenase (COX) enzymes, COX-1 and COX-2, then convert arachidonic acid into the unstable intermediate prostaglandin H2 (PGH2). Tissue-specific synthases subsequently convert PGH2 into various prostaglandins, including prostaglandin E2 (PGE2), prostaglandin D2 (PGD2), prostaglandin F2α (PGF2α), prostacyclin (PGI2), and thromboxane A2 (TXA2). These primary prostaglandins are further metabolized into a diverse array of molecules with distinct biological activities. The balance between the synthesis and degradation of these metabolites is crucial in maintaining tissue homeostasis, and its dysregulation is a hallmark of many cancers.[1]

Pro-Tumorigenic Prostaglandin Metabolites: Fueling the Fire of Cancer

Prostaglandin E2 (PGE2): The Master Regulator of Cancer Progression

PGE2 is the most extensively studied pro-tumorigenic prostaglandin and its elevated levels are a common feature of many cancers, including colorectal, breast, lung, and prostate carcinomas.[2] PGE2 exerts its pleiotropic effects by binding to four G-protein coupled receptors: EP1, EP2, EP3, and EP4.[3]

Signaling Pathways:

Activation of these receptors triggers a cascade of downstream signaling events that promote cell proliferation, survival, angiogenesis, invasion, and immunosuppression.

-

EP1 Receptor: Coupled to Gαq, its activation increases intracellular calcium levels and activates protein kinase C (PKC), which in turn can activate signaling pathways like MAPK and NF-κB, promoting cell growth and migration.[4]

-

EP2 and EP4 Receptors: These receptors are coupled to Gαs, leading to the activation of adenylyl cyclase, an increase in cyclic AMP (cAMP) levels, and subsequent activation of protein kinase A (PKA). These pathways are implicated in promoting proliferation, migration, and angiogenesis through downstream effectors such as PI3K/Akt and β-catenin.[4]

-

EP3 Receptor: Primarily coupled to Gαi, its activation inhibits adenylyl cyclase, leading to a decrease in cAMP levels. Its role in cancer is more complex and can be context-dependent.

References

- 1. Levels of Prostaglandin E Metabolite, the Major Urinary Metabolite of Prostaglandin E2, Are Increased in Smokers - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The thromboxane synthase and receptor signaling pathway in cancer: an emerging paradigm in cancer progression and metastasis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. Prostaglandin Pathways: Opportunities for Cancer Prevention and Therapy - PMC [pmc.ncbi.nlm.nih.gov]

The Dualistic Role of Prostaglandin E2 in Chronic Inflammation: A Technical Guide to its Mechanisms and Measurement

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Prostaglandin E2 (PGE2) is a potent, bioactive lipid mediator that plays a pivotal and often paradoxical role in the complex landscape of chronic inflammation.[1] While instrumental in orchestrating the cardinal signs of acute inflammation, its sustained production in chronic settings can drive disease progression in a multitude of disorders, including rheumatoid arthritis, inflammatory bowel disease, and cancer.[1][2][3] However, PGE2 also possesses potent immunosuppressive properties that are crucial for the resolution of inflammation and tissue repair.[1] This technical guide provides a comprehensive overview of the multifaceted role of PGE2 in chronic inflammation, its intricate signaling pathways, and detailed methodologies for its accurate quantification in biological matrices.

Introduction: The Dichotomy of PGE2 in Inflammation

Prostaglandin E2 is a member of the prostanoid family of lipids, which are a subclass of eicosanoids derived from the oxidation of 20-carbon essential fatty acids. Its synthesis is initiated by the release of arachidonic acid from membrane phospholipids by phospholipase A2, which is then converted to prostaglandin H2 (PGH2) by cyclooxygenase (COX) enzymes. PGH2 is subsequently isomerized to PGE2 by terminal prostaglandin E synthases (PGES).

PGE2's role in inflammation is not monolithic; it is a highly context-dependent signaling molecule with both pro- and anti-inflammatory functions. In the initial phase of an inflammatory response, PGE2 acts as a vasodilator, increasing vascular permeability to facilitate the influx of immune cells like neutrophils and macrophages to the site of injury. It also contributes to pain and fever. However, PGE2 is also instrumental in the resolution phase of inflammation, promoting tissue regeneration and a return to homeostasis. This dualistic nature is largely dictated by the specific E-prostanoid (EP) receptors it activates and the cellular context in which this signaling occurs.

PGE2 Signaling Pathways: A Network of Four Receptors

PGE2 exerts its diverse biological effects by binding to four distinct G protein-coupled receptors: EP1, EP2, EP3, and EP4. These receptors are coupled to different intracellular signaling cascades, leading to a variety of cellular responses.

-

EP1 Receptor: Primarily coupled to Gq proteins, its activation leads to an increase in intracellular calcium levels, which is often associated with smooth muscle contraction.

-

EP2 and EP4 Receptors: Both are coupled to Gs proteins, activating adenylyl cyclase and increasing intracellular cyclic AMP (cAMP) levels. This pathway is often associated with vasodilation, immune modulation, and pain sensitization.

-

EP3 Receptor: Coupled to Gi proteins, its activation inhibits adenylyl cyclase and reduces intracellular cAMP levels.

The differential expression of these receptors on various cell types and their distinct signaling pathways are central to the pleiotropic effects of PGE2 in chronic inflammation.

Caption: PGE2 signaling through its four EP receptors.

The Role of PGE2 in Chronic Inflammatory Diseases

The dysregulation of PGE2 signaling is a hallmark of many chronic inflammatory diseases.

Rheumatoid Arthritis (RA)

In rheumatoid arthritis, PGE2 is a key mediator of inflammation and joint destruction. High concentrations of PGE2 are found in the synovial fluid of RA patients. It contributes to the pathogenesis of RA by promoting synovitis, leukocyte infiltration, and the production of degradative proteases like matrix metalloproteinases (MMPs). Studies in animal models have shown that mice deficient in the EP4 receptor exhibit a decreased incidence and severity of collagen antibody-induced arthritis, highlighting the critical role of this receptor in RA progression. PGE2, acting through the EP4 receptor, also stimulates osteoclastogenesis, which contributes to bone erosion in RA.

Inflammatory Bowel Disease (IBD)

The role of PGE2 in IBD is complex, exhibiting both protective and pathogenic effects. On one hand, constitutive PGE2 production helps maintain the integrity of the intestinal epithelial barrier. On the other hand, high levels of PGE2 can exacerbate inflammation. PGE2 can shift the balance of cytokine production in dendritic cells, favoring the production of IL-23 over IL-12. This promotes the differentiation of pro-inflammatory Th17 cells, which are key drivers of IBD pathogenesis. Genetic studies have also linked polymorphisms in the gene encoding the EP4 receptor to a more severe disease phenotype in IBD patients.

Cancer-Related Inflammation

Chronic inflammation is a well-established risk factor for cancer development, and PGE2 is a key player at the interface of inflammation and cancer. PGE2 can promote tumor growth, invasion, and metastasis through various mechanisms. It can enhance cancer cell proliferation and survival, promote angiogenesis, and suppress the anti-tumor immune response. The tumor microenvironment is often characterized by high levels of PGE2, which can inhibit the function of cytotoxic T lymphocytes and natural killer (NK) cells, while promoting the accumulation of immunosuppressive cells like myeloid-derived suppressor cells and regulatory T cells.

Measurement of PGE2 in Biological Samples

The accurate quantification of PGE2 is crucial for understanding its role in health and disease and for the development of targeted therapies. Several methods are available for measuring PGE2 in various biological samples, with Enzyme-Linked Immunosorbent Assay (ELISA) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) being the most common.

Quantitative Data on PGE2 Levels

While absolute concentrations can vary significantly depending on the sample type, species, and disease state, the following table summarizes some reported PGE2 levels to provide a general reference.

| Biological Sample | Condition | Reported PGE2 Concentration | Citation(s) |

| Mouse Ear Tissue | Xylene-induced Edema | Elevated levels compared to control | |

| Cell Culture Supernatant (A549 cells) | Basal | Detectable production | |

| Cell Culture Supernatant (RAW 264.7 cells) | Basal | Trace amounts | |

| Rat Colon Tissue | Polyposis | LLOQ of 97 pg/ml reported for the method | |

| Human Serum/Plasma | Healthy | Varies, typically in the pg/mL to low ng/mL range | |

| Human Synovial Fluid | Rheumatoid Arthritis | High concentrations |

Note: This table provides illustrative examples and is not exhaustive. LLOQ refers to the Lower Limit of Quantification of the analytical method.

Experimental Protocols

PGE2 Measurement by Competitive ELISA

Principle: This is a competitive immunoassay where PGE2 in the sample competes with a fixed amount of labeled PGE2 (e.g., conjugated to an enzyme like HRP or alkaline phosphatase) for a limited number of binding sites on a PGE2-specific antibody. The amount of labeled PGE2 bound to the antibody is inversely proportional to the concentration of PGE2 in the sample.

Detailed Protocol (Generalized):

-

Reagent Preparation: Prepare all reagents, including standards, samples, and buffers, according to the manufacturer's instructions of the specific ELISA kit being used. Create a standard curve by performing serial dilutions of the PGE2 standard.

-

Sample and Standard Addition: Add a defined volume (e.g., 50 µL) of the standards and unknown samples to the wells of a microplate pre-coated with an antibody that will capture the PGE2 antibody (e.g., goat anti-mouse IgG).

-

Competitive Binding: Add a mixture of a fixed amount of enzyme-labeled PGE2 and a limited amount of PGE2-specific monoclonal antibody to each well. Incubate for a specified time (e.g., 1-2 hours) at room temperature to allow for competitive binding.

-

Washing: Wash the plate multiple times (e.g., 3-5 times) with a wash buffer to remove any unbound reagents.

-

Substrate Addition: Add a chromogenic substrate (e.g., TMB) to each well. The enzyme bound to the plate will convert the substrate into a colored product.

-

Incubation: Incubate the plate for a short period (e.g., 10-30 minutes) at room temperature, protected from light, to allow for color development.

-

Stopping the Reaction: Add a stop solution to each well to terminate the enzymatic reaction. This will typically cause a color change (e.g., from blue to yellow).

-

Data Acquisition: Immediately read the absorbance of each well at the appropriate wavelength (e.g., 450 nm) using a microplate reader.

-

Data Analysis: Calculate the average absorbance for each standard and sample. Plot a standard curve of absorbance versus the logarithm of the PGE2 concentration. Determine the concentration of PGE2 in the samples by interpolating from the standard curve.

Caption: A typical workflow for measuring PGE2 using a competitive ELISA.

PGE2 Measurement by LC-MS/MS

Principle: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a highly sensitive and specific method for the quantification of small molecules like PGE2. It involves the separation of the analyte from other components in the sample by liquid chromatography, followed by its detection and quantification by mass spectrometry.

Detailed Protocol (Generalized):

-

Sample Preparation:

-

For liquid samples (e.g., cell culture supernatant, plasma), spike with a known amount of a stable isotope-labeled internal standard (e.g., d4-PGE2).

-

Perform a liquid-liquid extraction or solid-phase extraction (SPE) to isolate and concentrate the prostaglandins.

-

Evaporate the solvent and reconstitute the sample in a mobile phase-compatible solvent.

-

-

Liquid Chromatography (LC):

-

Inject the prepared sample into an HPLC or UPLC system.

-

Separate the prostaglandins using a reverse-phase column (e.g., C18).

-

Use a gradient elution with a mobile phase consisting of an aqueous component (e.g., water with 0.1% formic acid) and an organic component (e.g., acetonitrile).

-

-

Tandem Mass Spectrometry (MS/MS):

-

The eluent from the LC system is introduced into the mass spectrometer, typically using an electrospray ionization (ESI) source in negative ion mode.

-

The mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode.

-

Specific precursor-to-product ion transitions are monitored for both PGE2 and the internal standard. For PGE2, a common transition is m/z 351 -> 271.

-

-

Data Acquisition and Analysis:

-

Acquire and process the data using the instrument's software.

-

Generate a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration of the standards.

-

Quantify the concentration of PGE2 in the samples by comparing their peak area ratios to the calibration curve.

-

Conclusion

Prostaglandin E2 is a central and highly influential mediator in the complex interplay of factors that drive chronic inflammation. Its dualistic nature, acting as both a promoter and a resolver of inflammation, underscores the importance of understanding its context-dependent signaling through its four EP receptors. The ability to accurately measure PGE2 levels in biological samples is paramount for both basic research into the mechanisms of chronic inflammatory diseases and for the development of novel therapeutic strategies that can selectively modulate the PGE2 pathway to restore tissue homeostasis. As our understanding of the nuances of PGE2 signaling continues to evolve, so too will our ability to harness this knowledge for the benefit of patients suffering from a wide range of chronic inflammatory conditions.

References

- 1. Multifaceted roles of PGE2 in inflammation and cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The role of prostaglandin E2 receptors in the pathogenesis of rheumatoid arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Prostaglandins and Inflammatory Bowel Disease: From Mechanism to Clinic - PubMed [pubmed.ncbi.nlm.nih.gov]

The Nexus of Inflammation and Metabolism: A Technical Guide to Cyclooxygenase-2 (COX-2) Activity and its Biomarker, Tetranor-PGEM

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the intricate relationship between cyclooxygenase-2 (COX-2) activity and its downstream metabolite, tetranor-prostaglandin E metabolite (tetranor-PGEM). An understanding of this connection is pivotal for research in inflammation, oncology, and various other pathological states where COX-2 is implicated. This document provides a comprehensive overview of the underlying signaling pathways, detailed experimental protocols for the quantification of COX-2 activity and tetranor-PGEM levels, and a summary of relevant quantitative data.

Introduction: COX-2 and the Significance of Tetranor-PGEM

Cyclooxygenase-2 (COX-2) is an inducible enzyme that plays a central role in the inflammatory cascade.[1] Unlike its constitutively expressed isoform, COX-1, COX-2 is rapidly upregulated by a variety of stimuli, including pro-inflammatory cytokines, growth factors, and tumor promoters.[2] Its primary function is to catalyze the conversion of arachidonic acid to prostaglandin H2 (PGH2), the precursor for the synthesis of various prostaglandins, including prostaglandin E2 (PGE2).[3]

PGE2 is a potent lipid mediator involved in a myriad of physiological and pathological processes, such as inflammation, pain, fever, and cancer progression.[1][4] Due to its short half-life, direct measurement of PGE2 as an indicator of systemic COX-2 activity is often unreliable. Consequently, the focus has shifted to its stable downstream metabolites.

Tetranor-PGEM (11α-hydroxy-9,15-dioxo-2,3,4,5-tetranorprostane-1,20-dioic acid) is a major urinary metabolite of PGE2. Its stability and correlation with systemic PGE2 production make it an excellent biomarker for in vivo COX-2 activity. Elevated levels of urinary tetranor-PGEM have been associated with various inflammatory diseases, including chronic obstructive pulmonary disease (COPD) and diabetic nephropathy, as well as several types of cancer.

This guide will delve into the molecular pathways governing COX-2 expression and the metabolic conversion of PGE2 to tetranor-PGEM. Furthermore, it will provide detailed methodologies for the accurate quantification of both COX-2 activity and tetranor-PGEM, alongside a compilation of quantitative data from various studies to serve as a valuable resource for researchers in the field.

Signaling Pathways

Upregulation of COX-2 Expression

The expression of the PTGS2 gene, which encodes for COX-2, is tightly regulated by a complex network of signaling pathways. Various extracellular stimuli, such as inflammatory cytokines (e.g., IL-1β, TNF-α), growth factors, and tumor promoters, can initiate these cascades. Key pathways involved in the induction of COX-2 expression include:

-

NF-κB Pathway: The nuclear factor-kappa B (NF-κB) pathway is a critical regulator of inflammatory responses. Upon stimulation, the IκB kinase (IKK) complex phosphorylates the inhibitory protein IκBα, leading to its ubiquitination and subsequent proteasomal degradation. This allows the NF-κB dimers (typically p50/p65) to translocate to the nucleus and bind to specific κB sites in the promoter region of target genes, including PTGS2, thereby initiating transcription.

-

MAPK Pathways: The mitogen-activated protein kinase (MAPK) pathways, including the extracellular signal-regulated kinase (ERK), p38, and c-Jun N-terminal kinase (JNK) pathways, are also pivotal in regulating COX-2 expression. These pathways are activated by a variety of upstream kinases in response to extracellular signals and culminate in the activation of transcription factors such as AP-1 (a dimer of c-Jun and c-Fos), which can bind to and activate the PTGS2 promoter.

-

Ras Signaling Pathway: The Ras signaling pathway, often activated by growth factor receptors, can also lead to the upregulation of COX-2. Activated Ras can trigger the Raf-MEK-ERK cascade, one of the major MAPK pathways, ultimately leading to the activation of transcription factors that promote PTGS2 gene expression.

PGE2 Metabolism to Tetranor-PGEM

Once PGE2 is synthesized through the action of COX-2 and prostaglandin E synthase (PGES), it is rapidly metabolized into a series of more stable compounds. The major metabolic pathway leading to the formation of urinary tetranor-PGEM involves several key enzymatic steps:

-

Initial Oxidation: The first and rate-limiting step is the oxidation of the 15-hydroxyl group of PGE2 by 15-hydroxyprostaglandin dehydrogenase (15-PGDH) to form 15-keto-PGE2.

-

Reduction: The Δ13 double bond of 15-keto-PGE2 is then reduced by 15-oxo-prostaglandin Δ13-reductase , yielding 13,14-dihydro-15-keto-PGE2.

-

β-Oxidation: Subsequently, the molecule undergoes two rounds of β-oxidation of the carboxylic acid side chain, which removes four carbon atoms, leading to the formation of tetranor-PGEM.

Experimental Protocols

Measurement of Urinary Tetranor-PGEM by Online SPE-LC-MS/MS

This protocol describes a high-throughput method for the simultaneous quantification of tetranor-PGEM in human urine using online solid-phase extraction coupled with liquid chromatography-tandem mass spectrometry (online SPE-LC-MS/MS).

3.1.1. Sample Preparation

-

Thaw frozen urine samples at 4°C.

-

Vortex the samples to ensure homogeneity.

-

Centrifuge the samples at approximately 2000 x g for 5 minutes to pellet any precipitate.

-

Transfer the supernatant to a 96-well plate for analysis.

3.1.2. Reagents and Materials

-

Tetranor-PGEM analytical standard

-

Deuterated tetranor-PGEM internal standard (e.g., tetranor-PGEM-d6)

-

Methanol, acetonitrile, and formic acid (LC-MS grade)

-

Ultrapure water

-

Online SPE cartridges

-

C18 analytical column

3.1.3. Instrumentation

-

A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

-

A high-performance liquid chromatography (HPLC) system with online SPE capabilities.

3.1.4. LC-MS/MS Method

-

Online SPE:

-

Load an aliquot of the urine sample onto the SPE cartridge.

-

Wash the cartridge with a high-aqueous mobile phase to remove salts and other interferences.

-

Elute the analytes from the SPE cartridge onto the analytical column using a high-organic mobile phase.

-

-

Chromatographic Separation:

-

Perform a gradient elution on the C18 analytical column to separate tetranor-PGEM from other components. A typical gradient might run from 10% to 95% organic mobile phase (e.g., acetonitrile with 0.1% formic acid) over several minutes.

-

-

Mass Spectrometric Detection:

-

Operate the mass spectrometer in negative ion mode.

-

Monitor the specific multiple reaction monitoring (MRM) transitions for tetranor-PGEM and its deuterated internal standard.

-

3.1.5. Data Analysis and Quantification

-

Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration of the analytical standards.

-

Quantify the concentration of tetranor-PGEM in the urine samples by interpolating their peak area ratios from the calibration curve.

-

Normalize the urinary tetranor-PGEM concentration to urinary creatinine levels to account for variations in urine dilution.

In Vitro COX-2 Activity Assay (Enzyme Immunoassay)

This protocol outlines a method to determine the inhibitory activity of test compounds on human recombinant COX-2 using an enzyme immunoassay (EIA) kit.

3.2.1. Reagents and Materials

-

Human recombinant COX-2 enzyme

-

Arachidonic acid (substrate)

-

Heme (cofactor)

-

Reaction buffer (e.g., 0.1 M Tris-HCl, pH 8.0, containing 5 mM EDTA and 2 mM phenol)

-

Test compounds dissolved in a suitable solvent (e.g., DMSO)

-

Positive control inhibitor (e.g., celecoxib)

-

Stannous chloride (for reduction of PGH2 to PGF2α)

-

PGF2α EIA kit

3.2.2. Assay Procedure

-

In a 96-well plate, add the reaction buffer, heme, and human recombinant COX-2 enzyme to each well.

-

Add the test compound solution or vehicle control to the respective wells.

-

Incubate the plate for a short period (e.g., 10 minutes) at 37°C to allow for any pre-incubation of the inhibitor with the enzyme.

-

Initiate the enzymatic reaction by adding arachidonic acid to all wells.

-

Allow the reaction to proceed for a defined time (e.g., 2 minutes) at 37°C.

-

Stop the reaction by adding a strong acid (e.g., 1 M HCl).

-

Reduce the PGH2 product to the more stable PGF2α by adding stannous chloride.

-

Quantify the amount of PGF2α produced using a competitive EIA kit according to the manufacturer's instructions.

3.2.3. Data Analysis

-

Calculate the percentage of COX-2 inhibition for each concentration of the test compound relative to the vehicle control.

-

Plot the percentage of inhibition against the logarithm of the test compound concentration.

-

Determine the IC50 value (the concentration of the compound that inhibits 50% of the enzyme activity) by fitting the data to a dose-response curve.

Quantitative Data

The following tables summarize quantitative data on urinary tetranor-PGEM levels in various human populations and conditions.

Table 1: Urinary Tetranor-PGEM Levels in Different Health States

| Population/Condition | Sample Size | Mean/Median Tetranor-PGEM Level | Key Findings | Reference |

| Healthy Volunteers | Not Specified | 7-40 µg/24 hours (males) | Establishes a normal range for excretion. | |

| Healthy Volunteers | Not Specified | 2.6-7.4 ng/mg creatinine | Provides a creatinine-normalized reference range. | |

| COPD Patients | Not Specified | Significantly higher than non-smoking healthy volunteers | Demonstrates an association with chronic inflammatory lung disease. | |

| Diabetic Nephropathy (Stage 1) | 33 healthy, 111 with T2DM | Significantly higher than healthy controls | Levels increase with the progression of nephropathy. | |

| Pancreatic Cancer | 239 cases, 483 controls | OR: 1.94 (highest vs. lowest quartile) | Higher urinary PGE-M is associated with an increased risk of pancreatic cancer. | |

| Breast Cancer | Not Specified | Increased levels in postmenopausal women with BMI < 25 kg/m ² | Suggests a link between PGE2 and breast cancer risk in a specific population. |

Table 2: Assay Performance for Tetranor-PGEM Measurement

| Parameter | Value | Significance | Reference |

| Reportable Range (online SPE-LC-MS/MS) | 0.5-100 ng/mL | Defines the concentration range for accurate quantification. | |

| Intra-assay Precision (%CV) | < 15% | Indicates good reproducibility within the same assay run. | |

| Inter-assay Precision (%CV) | < 15% | Indicates good reproducibility between different assay runs. | |

| Intra-assay Accuracy (%Bias) | < 15% | Shows the closeness of the measured value to the true value within an assay. | |

| Inter-assay Accuracy (%Bias) | < 15% | Shows the closeness of the measured value to the true value between assays. | |

| AUC for Diabetic Nephropathy (Stage 1 vs. Healthy) | 0.791 (95% CI: 0.717–0.866) | Demonstrates the diagnostic potential of tetranor-PGEM. |

Conclusion

The measurement of urinary tetranor-PGEM serves as a robust and reliable method for assessing systemic COX-2 activity. This technical guide has provided a comprehensive overview of the molecular underpinnings of the COX-2/PGE2/tetranor-PGEM axis, from the signaling pathways that regulate COX-2 expression to the metabolic cascade that produces this key biomarker. The detailed experimental protocols for both tetranor-PGEM quantification and COX-2 activity assays, along with the summarized quantitative data, offer a valuable resource for researchers and drug development professionals. A thorough understanding and accurate measurement of this pathway are essential for advancing our knowledge of inflammatory diseases and cancer, and for the development of novel therapeutic interventions targeting COX-2.

References

Methodological & Application

LC-MS/MS method for quantification of urinary tetranor-PGEM using Tetranor-PGEM-d6.

Introduction

Prostaglandin E2 (PGE2) is a key lipid mediator involved in a variety of physiological and pathological processes, including inflammation, pain, and cancer. Due to its rapid metabolism and short half-life, direct measurement of PGE2 in biological fluids is challenging and often does not accurately reflect its systemic production. Tetranor-prostaglandin E metabolite (tetranor-PGEM) is a major, stable urinary metabolite of PGE2, making it a reliable biomarker for assessing systemic PGE2 biosynthesis.[1][2][3] This application note provides a detailed protocol for the quantification of tetranor-PGEM in human urine using a robust and sensitive Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method with its corresponding deuterated internal standard, Tetranor-PGEM-d6.

Principle

This method employs solid-phase extraction (SPE) to isolate and concentrate tetranor-PGEM from the urine matrix. The extracted analyte is then separated from other endogenous compounds by reverse-phase liquid chromatography and detected by a tandem mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. Quantification is achieved by comparing the peak area ratio of the analyte to its stable isotope-labeled internal standard (Tetranor-PGEM-d6), which corrects for matrix effects and variations in sample processing.

Materials and Reagents

-

Tetranor-PGEM analytical standard

-

Tetranor-PGEM-d6 internal standard

-

LC-MS/MS grade water, acetonitrile, methanol, and formic acid

-

Solid-Phase Extraction (SPE) cartridges (e.g., Monospin C18, Strata-X, or Oasis PRiME HLB)[4]

-

Human urine samples

-